Catharanthin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

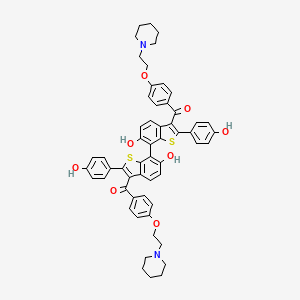

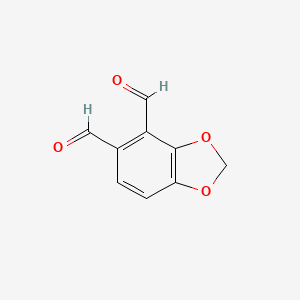

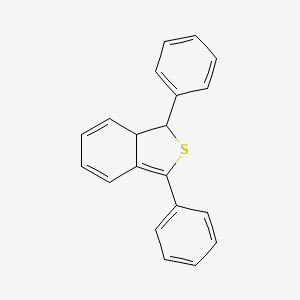

Catharanthin is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound is notable for its role in the biosynthesis of the anticancer drugs vinblastine and vincristine. This compound, along with vindoline, forms the basis of these chemotherapeutic agents, which are used to treat various types of cancer, including Hodgkin’s lymphoma and leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthin can be synthesized through various methods, including in vitro culture techniques. One common approach involves the use of callus, cell suspension, and transgenic root cultures. These cultures are maintained in bioreactors under controlled conditions to optimize the production of this compound . The enzymatic coupling of vindoline and this compound is a crucial step in the synthesis of vinblastine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus plants. The plant material is subjected to processes such as freeze-drying or thermal drying, followed by extraction using solvents like methanol or ethanol . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Catharanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement, which leads to the formation of descarbomethoxythis compound and cleavamine .

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as vinblastine and vincristine, which are synthesized through the coupling of vindoline and this compound .

Scientific Research Applications

Catharanthin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex alkaloids.

Biology: Studied for its role in plant metabolism and secondary metabolite production.

Medicine: Integral in the production of anticancer drugs like vinblastine and vincristine.

Mechanism of Action

Catharanthin exerts its effects primarily through its role in the synthesis of vinblastine and vincristine. These compounds disrupt the cell cycle by interfering with mitotic spindle formation, leading to cell death. This compound also inhibits phosphodiesterase activity, elevating intracellular cyclic adenosine monophosphate (cAMP) levels . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) .

Comparison with Similar Compounds

Catharanthin is often compared with other vinca alkaloids, such as:

Vindoline: Another precursor in the synthesis of vinblastine and vincristine.

Vinblastine: A chemotherapeutic agent used to treat various cancers.

Vincristine: Similar to vinblastine but used for different types of cancer.

Uniqueness: this compound’s unique role as a precursor in the synthesis of vinblastine and vincristine sets it apart from other alkaloids. Its ability to disrupt the cell cycle and induce autophagy makes it a valuable compound in cancer research and treatment .

Properties

Molecular Formula |

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19-,21+/m1/s1 |

InChI Key |

CMKFQVZJOWHHDV-DYHNYNMBSA-N |

Isomeric SMILES |

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)

![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)